molecular formula C10H10BrNO2 B1523609 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260640-00-3

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1523609
CAS RN: 1260640-00-3
M. Wt: 256.1 g/mol
InChI Key: NCUGWXAJTCNZBN-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a pharmaceutical intermediate . It is insoluble in water .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be represented by the SMILES string Brc1ccc2CCNCc2c1 . The InChI code for the compound is 1S/C10H10BrNO2.ClH/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7;/h1-2,5,9,12H,3-4H2, (H,13,14);1H .


Physical And Chemical Properties Analysis

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a solid substance . It is insoluble in water . The melting point of a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is between 32-35°C .

Scientific Research Applications

Photochemistry and Photolabile Protecting Groups

The use of brominated hydroxyquinoline, closely related to the chemical structure , demonstrates its application as a photolabile protecting group with high quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes it useful for caging biological messengers, offering a tool for controlled release in biological systems (Fedoryak & Dore, 2002).

Natural Product Synthesis

Research into the red alga Rhodomela confervoides led to the discovery of new bromophenols and brominated tetrahydroisoquinolines, with structures determined by spectroscopic and chemical methods. This highlights the role of brominated tetrahydroisoquinolines in the synthesis and characterization of natural products (Ma et al., 2007).

Organic Synthesis

Various synthetic approaches to create derivatives of tetrahydroisoquinolines and quinolines illustrate the versatility of brominated compounds in facilitating complex chemical transformations. These include the synthesis of bromo-iodo-quino carboxylic acid and the exploration of palladium-catalyzed domino Heck/C-H activation/decarboxylation for constructing fused isoquinolinediones and isoquinolinones (Dumont & Slegers, 2010; Luo et al., 2019).

Conformational and Stereochemical Studies

The exploration of 2-carboxy-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor involves detailed conformational and stereochemical analysis. This research provides insights into the structural requirements for biological activity and the design of novel ligands (Carling et al., 1992).

Cytotoxic Activity and Drug Design

Studies on acronycine analogues and their derivatives in various series have been conducted to evaluate their cytotoxic activity and potential as anticancer agents. This includes investigations into the chemical synthesis and biological evaluation of these compounds, contributing to drug discovery and development (Bongui et al., 2005).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . It should be stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUGWXAJTCNZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696300
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

1260640-00-3
Record name 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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